Ethyl 4-bromobenzofuran-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 4-bromo-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3 |
InChI Key |
CFYAEISDVZTDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Bromobenzofuran 3 Carboxylate and Analogues
Retrosynthetic Analysis and Strategic Route Design
Designing a viable synthesis for ethyl 4-bromobenzofuran-3-carboxylate begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
Disconnection Approaches for Benzofuran-3-carboxylate Core
The central framework of the target molecule is the benzofuran-3-carboxylate core. Key retrosynthetic disconnections focus on the bonds that form the furan (B31954) ring. The most common strategies involve cleaving one carbon-oxygen (C–O) bond and one carbon-carbon (C–C) bond of the heterocyclic ring.
One logical disconnection is at the C(3a)–C(7a) and the C(3)–C(3a) bonds. This approach suggests an intermolecular cyclization pathway. Another powerful strategy involves disconnecting the O(1)–C(2) bond and the C(3)–C(3a) bond. This leads back to a substituted phenol (B47542) and a three-carbon synthon already containing the ester functionality. A common precursor identified through this approach is an ortho-hydroxyphenyl derivative that can undergo cyclization. For instance, an acid-catalyzed cyclization of an aromatic ring onto a protonated ketone can be a key step in forming the benzofuran (B130515) system. wiley.com
Introduction of Halogen and Ester Functionalities
The strategic placement of the bromine atom and the ethyl carboxylate group is critical. There are two primary approaches for incorporating the bromine atom at the C-4 position:
Starting with a pre-brominated precursor: The synthesis can begin with a phenol that already contains a bromine atom at the desired position relative to the hydroxyl group (e.g., 3-bromophenol (B21344) derivatives). This strategy ensures the regiochemistry of the final product from the outset.
Late-stage bromination: Alternatively, the benzofuran-3-carboxylate core can be synthesized first, followed by electrophilic bromination. The directing effects of the existing substituents on the benzofuran ring will determine the position of bromination.
Similarly, the ethyl carboxylate group at the C-3 position is typically introduced as part of one of the key reactants prior to the final ring-forming cyclization step. This is often accomplished by using a reagent that contains the required three-carbon chain with the ester group, which then reacts with a substituted phenol to form the heterocyclic ring.
Classical and Modern Synthetic Routes
The forward synthesis, guided by the retrosynthetic analysis, employs various cyclization reactions to construct the benzofuran ring. Both classical methods and modern transition-metal-catalyzed reactions are utilized to achieve this transformation efficiently.
Cyclization Reactions for Benzofuran Ring Formation
The formation of the benzofuran ring is the cornerstone of the synthesis. Modern catalysis, particularly using palladium and copper, has provided highly efficient and versatile methods for this purpose.
Palladium catalysis is a powerful tool for constructing benzofuran rings, offering mild reaction conditions and broad functional group tolerance. nih.govacs.org A prominent strategy is the Sonogashira coupling of an ortho-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgnih.govacs.org This sequence, often performed in one pot, leads directly to the substituted benzofuran core. organic-chemistry.org
Another advanced palladium-catalyzed approach involves C–H activation. researchgate.net This method allows for the direct coupling of a C–H bond on the phenolic ring with a suitable partner, leading to cyclization. For example, the palladium-catalyzed intramolecular oxidative C-H/C-H coupling of 2-aryloxypyridines has been used to construct benzofuropyridines. acs.org These methods are highly atom-economical and represent a frontier in synthetic efficiency.
| Reaction Type | Substrates | Catalyst / Conditions | Yield |
| Sonogashira Coupling / Cyclization | o-Iodophenols and Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Good to Excellent |
| Carbonylative Cyclization | o-Hydroxylarylacetylenes | PdI₂-thiourea / CBr₄ | High |
| C-H Activation / Annulation | Salicylaldehydes and Diazo Compounds | Rh(III) catalyst / AgNTf₂ | Good |
| Domino Sonogashira / Cyclization | 2-(2-bromophenoxy)acetates and Terminal Acetylenes | Pd(OAc)₂ / Xantphos / K₃PO₄ | Good to Excellent |
This table summarizes representative palladium- and rhodium-catalyzed reactions for the synthesis of benzofuran derivatives, based on findings from multiple studies. organic-chemistry.orgorganic-chemistry.org
Copper-based catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. nih.govacs.org One of the most common methods is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgrsc.org This reaction involves the sequential nucleophilic addition of a phenol to an alkyne, followed by an oxidative cyclization to form the benzofuran ring.
Copper catalysts are also used in domino reactions. For instance, a one-pot synthesis can involve the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst to generate variously substituted benzofurans. nih.govacs.org These multi-component reactions are highly efficient, allowing for the rapid assembly of complex molecules from simple precursors.
| Reaction Type | Substrates | Catalyst / Conditions | Yield |
| Oxidative Annulation | Phenols and Unactivated Internal Alkynes | Copper-mediated | Good |
| One-Pot Synthesis | o-Hydroxy Aldehydes, Amines, Alkynes | CuI / Deep Eutectic Solvent | 70–91% |
| O-Arylation / Cyclization | Electron-rich-aryl Ketones | FeCl₃-mediated | Good |
| Hydration / Annulation | 2-Fluorophenylacetylene Derivatives | CuI / KOH / H₂O / KI | Good |
This table presents examples of copper- and iron-catalyzed reactions for synthesizing the benzofuran scaffold, highlighting the diversity of applicable substrates and conditions. nih.govacs.orgrsc.orgmdpi.com
Rhodium, Gold, Silver, Ruthenium, and Nickel-Catalyzed Approaches
Transition metal catalysis offers powerful and versatile methods for the construction of the benzofuran scaffold, enabling high efficiency and functional group tolerance.
Rhodium (Rh): Rhodium catalysts are effective in mediating the synthesis of benzofurans. nih.gov One notable approach involves the Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds. organic-chemistry.org In this process, the reaction can be directed to favor benzofuran formation through a tandem C-H activation, decarbonylation, and annulation sequence, particularly when using silver triflimide (AgNTf₂) as an additive. orgsyn.orgresearchgate.net Rhodium catalysis has also been employed in the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. nih.gov Furthermore, rhodium(II) catalysts like Rh₂(OAc)₄ are pivotal in reactions involving diazo compounds, such as O-H bond insertions into phenols, which can be a key step in forming the ether linkage required for subsequent cyclization. rsc.orgresearchgate.net
Gold (Au): Gold catalysts, known for their carbophilic π-acidity, are widely used in benzofuran synthesis. researchgate.net Gold-catalyzed reactions often involve the cyclization of ortho-alkynylphenols or their derivatives. organic-chemistry.org A dual catalytic system merging the C-H alkynylation of phenols with an oxy-alkynylation of the newly formed triple bond has been developed using a unique gold-silver bimetallic species. d-nb.info This one-pot protocol provides a direct and regioselective route to 3-alkynyl benzofurans from simple phenols. d-nb.info
Silver (Ag): Silver catalysts, while sometimes used in conjunction with other metals like gold, also facilitate benzofuran synthesis independently. Silver triflimide (AgNTf₂), for instance, has been used as an additive to promote the rhodium-catalyzed synthesis of 3-ethoxycarbonyl benzofurans from salicylaldehydes. orgsyn.orgresearchgate.net
Ruthenium (Ru): Ruthenium-catalyzed reactions provide an alternative route to benzofurans. nih.gov Methods include the cycloisomerization of specific benzannulated propargylic alcohols and the isomerization of allyl groups followed by ring-closing metathesis. organic-chemistry.org Ruthenium complexes have also been shown to catalyze O-H insertion reactions with ethyl diazoacetate, demonstrating reactivity comparable to rhodium. rsc.org
Nickel (Ni): Nickel catalysts are utilized for constructing benzofuran derivatives, often through intramolecular nucleophilic addition reactions. nih.gov A method involving the reaction of aryl halides with aryl ketones using a nickel catalyst, such as Ni(OTf)₂, and a ligand like 1,10-phenanthroline, provides benzofurans in moderate to good yields. nih.gov
| Metal Catalyst | Reaction Type | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Annulation / C-H Activation | Salicylaldehydes, Diazo compounds | Can be tuned for chemoselectivity; often uses Ag additives. | organic-chemistry.orgorgsyn.orgresearchgate.net |
| Gold (Au) | Cycloisomerization / C-H Alkynylation | o-Alkynylphenols, Phenols | High efficiency due to carbophilic π-acidity. | researchgate.netd-nb.info |
| Silver (Ag) | Additive in Rh-catalysis | N/A (used as co-catalyst) | Promotes decarbonylation/annulation pathway. | orgsyn.orgresearchgate.net |
| Ruthenium (Ru) | Cycloisomerization / Metathesis | Allyloxybenzenes, Propargylic alcohols | Effective for isomerization-cyclization sequences. | organic-chemistry.org |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Provides access from different precursor types. | nih.gov |
Oxidative Cyclization Methodologies
Oxidative cyclization represents a direct and efficient strategy for forming the benzofuran ring system by constructing a C-O and a C-C bond in a single conceptual operation. These methods often utilize an oxidant to facilitate the cyclization and subsequent aromatization.
One of the primary approaches is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.orgrsc.orgresearchgate.net This method avoids the need for pre-functionalized substrates like ortho-halo or ortho-alkynyl phenols, making it a highly atom-economical route. rsc.org The reaction mechanism is thought to involve an electrophilic carbocupration of the phenol, followed by alkyne insertion and the final cyclization step. rsc.orgrsc.org
Palladium(II)-catalyzed oxidative annulation is another powerful technique. This method can be applied to in situ generated o-cinnamyl phenols, which are formed via a preceding Friedel-Crafts alkylation of phenols with cinnamyl alcohols. nih.gov Similarly, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a metal-free alternative for synthesizing 2-arylbenzofurans in good yields. nih.gov
Catalyst-Free Synthesis Protocols
While many syntheses of benzofurans rely on transition metals, several catalyst-free protocols have been developed. These methods often proceed under basic conditions or through thermal rearrangements, offering advantages in terms of cost and metal contamination in the final product.
A prominent example is the base-promoted intramolecular cyclization of o-bromobenzylketones. Using a strong base like potassium t-butoxide, this method facilitates the formation of the C-O bond to yield the benzofuran core. researchgate.net Another approach involves the reaction of α-haloketones with diversely substituted salicylaldehydes, which can be promoted by a base such as triethylamine (B128534) in a Dieckmann-like aldol (B89426) condensation, known as the Rap–Stoermer reaction. nih.gov These reactions can often be performed under neat conditions, enhancing their environmental compatibility. nih.gov
Reactions Involving Diazoacetates (e.g., Ethyl Diazoacetate)
The reaction between phenols or salicylaldehydes and ethyl diazoacetate (EDA) is a classical and highly effective method for synthesizing ethyl benzofuran-3-carboxylates. orgsyn.orgresearchgate.netorganic-chemistry.org The reaction is typically catalyzed by transition metals, most notably rhodium(II) complexes, which generate a rhodium carbene intermediate from the diazo compound. rsc.orgrsc.org This electrophilic carbene can then undergo an O-H bond insertion with a phenol to form an ether intermediate, which subsequently cyclizes. rsc.orgresearchgate.net
Alternatively, a convenient one-pot procedure using salicylaldehydes and EDA has been developed. organic-chemistry.org This method first involves the formation of a hemiacetal intermediate, which is then dehydrated using a strong acid like sulfuric acid to afford the final 3-ethoxycarbonylbenzofuran product in high yields. organic-chemistry.org This approach is advantageous due to its simplicity, efficiency, and use of commercially available starting materials. orgsyn.orgorganic-chemistry.org
| Starting Material | Catalyst/Reagent | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Phenols | Rh₂(OAc)₄ | Rhodium Carbene / Ether | Ethyl 2-phenoxyacetate (precursor) | rsc.org |
| Salicylaldehydes | HBF₄·OEt₂, then H₂SO₄ | Hemiacetal | Ethyl benzofuran-3-carboxylate | organic-chemistry.org |
| Salicylaldehydes | Rh(III) / AgNTf₂ | Rhodium Carbene | Ethyl benzofuran-3-carboxylate | orgsyn.orgresearchgate.net |
While a specific documented procedure for this compound was not found in the reviewed literature, its synthesis can be reliably achieved by applying established general methods to the appropriate precursor. The one-pot synthesis from salicylaldehydes and ethyl diazoacetate is directly applicable. organic-chemistry.org
The procedure would involve reacting 4-bromosalicylaldehyde with ethyl diazoacetate in the presence of a catalyst like tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) to form an intermediate hemiacetal. This intermediate would then be subjected to acid-catalyzed dehydration, typically using concentrated sulfuric acid, to induce cyclization and form the furan ring, yielding the target this compound. This method is known for its high yields and selectivity with various substituted salicylaldehydes. organic-chemistry.org
Friedel-Crafts Alkylation and Oxidative Annulation Strategies
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and have been adapted for the synthesis of benzofurans. researchgate.net These reactions can be used to install a suitable side chain on a phenol ring, which then undergoes a subsequent cyclization.
A one-pot protocol can combine a Friedel–Crafts-like alkylation of phenols with α-haloketones, promoted by a Lewis acid such as titanium tetrachloride, followed by an intramolecular cyclodehydration to furnish the benzofuran ring. nih.gov This approach is highly regioselective, with the alkylation typically occurring at the less sterically hindered position on the phenol ring. nih.gov
In a sequential strategy, phenols can first be alkylated with cinnamyl alcohols using a catalyst like Re₂O₇. The resulting o-cinnamyl phenol intermediate can then undergo a Pd(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. nih.gov Intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones is another established route for creating the benzofuran scaffold. nih.gov
Halogenation and Esterification Procedures
Halogenation and esterification are fundamental transformations that can be used to synthesize the target molecule, either by introducing the bromine atom onto a pre-formed benzofuran ring or by creating the ester from a carboxylic acid precursor.
Halogenation: Direct halogenation of the benzofuran ring is possible, though regioselectivity can be a challenge. researchgate.net For a compound like this compound, the bromine atom is more synthetically accessible by starting with a pre-brominated precursor, such as 4-bromophenol (B116583) or 4-bromosalicylaldehyde. Decarboxylative halogenation offers a method to convert aromatic carboxylic acids into aryl halides, which can provide regioisomers not easily accessible through direct electrophilic aromatic substitution. acs.org
Esterification: The ethyl ester functional group in the target molecule is commonly formed via Fischer esterification. masterorganicchemistry.comyoutube.com This process involves reacting the corresponding carboxylic acid, in this case, 4-bromobenzofuran-3-carboxylic acid, with an excess of ethanol (B145695) under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps drive it toward the formation of the ester. masterorganicchemistry.comyoutube.com An alternative for sterically hindered or sensitive substrates is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
Bromination Strategies for Benzofuran Derivatives
The introduction of a bromine atom onto the benzofuran ring is a key step in the synthesis of the target molecule. Direct bromination of a pre-formed ethyl benzofuran-3-carboxylate is a common strategy. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent.
Common brominating agents for benzofuran derivatives include molecular bromine (Br₂) and N-bromosuccinimide (NBS). For instance, the bromination of certain benzofuran derivatives has been successfully achieved using bromine in a solvent like acetic acid. One study detailed the synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, where bromination was achieved using bromine in acetic acid, indicating that the 4-position is susceptible to electrophilic attack, particularly with activating groups present on the benzene (B151609) ring.
The choice of solvent can also influence the outcome of the bromination reaction. While acetic acid is a common choice, other solvents such as carbon tetrachloride (CCl₄) and ethanol have been employed, sometimes in conjunction with NBS. The use of polar protic solvents like acetic acid and ethanol can influence the substitution pattern on the benzofuran ring system.
Table 1: Comparison of Bromination Reagents and Conditions for Benzofuran Derivatives
| Brominating Agent | Solvent | Temperature | Observations |
| Bromine (Br₂) | Acetic Acid | Room Temperature | Effective for bromination at the 4-position of activated benzofuran rings. |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux | Commonly used for allylic or benzylic bromination, but can also effect ring bromination. |
| N-Bromosuccinimide (NBS) | Ethanol/Acetic Acid | Not specified | Can lead to different bromination products compared to non-polar solvents. |
Carboxylation and Esterification Techniques
The introduction of the ethyl carboxylate group at the 3-position of the benzofuran ring is another critical transformation. This can be achieved through various methods, often involving the cyclization of appropriately substituted precursors.
One common approach involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. For example, the synthesis of ethyl benzofuran-2-carboxylates has been reported by reacting salicylaldehydes with ethyl bromoacetate using potassium carbonate as the base in acetonitrile (B52724) at reflux temperature. A similar strategy can be adapted for the synthesis of 3-carboxylates by choosing appropriate starting materials.
Alternatively, one-pot procedures starting from salicylaldehydes and ethyl diazoacetate in the presence of a Brønsted acid like HBF₄·OEt₂, followed by acid-catalyzed dehydration, have been developed for the synthesis of 3-ethoxycarbonylbenzofurans. orgsyn.orgnih.gov This method offers a convenient and high-yielding route to the core structure, which can then be subjected to bromination.
Esterification of a pre-existing carboxylic acid at the 3-position is also a viable route. This can be achieved using standard esterification methods, such as reaction with ethanol in the presence of an acid catalyst.
One-Pot Synthetic Protocols for Benzofuran-Based Compounds
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For benzofuran-based compounds, several one-pot strategies have been developed.
A notable example is the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization to form the benzofuran ring. organic-chemistry.org This approach allows for the construction of differentially substituted benzofurans in a single pot. While not directly reported for this compound, this methodology could potentially be adapted by using a suitably substituted β-ketoester and a 2,5-dibromophenol.
Another one-pot approach involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. nih.gov This leads to the formation of 3-aminobenzofurans, which could potentially be converted to the desired carboxylate. Furthermore, efficient one-pot strategies for yielding benzofuran derivatives have been reported by treating substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) with a copper bromide catalyst. researchgate.net
Reaction Conditions and Optimization
The success of the synthesis of this compound heavily relies on the careful optimization of reaction conditions, including the choice of solvent, temperature, catalyst, and additives.
Solvent Selection and Reaction Temperature Effects
The choice of solvent can significantly impact the yield and selectivity of benzofuran synthesis. For palladium-catalyzed reactions, toluene (B28343) has been identified as an effective solvent. organic-chemistry.org In copper-catalyzed syntheses, solvents like dimethyl sulfoxide (B87167) (DMSO) and deep eutectic solvents (DES) such as choline (B1196258) chloride-ethylene glycol have been used to promote the reaction. nih.gov For bromination reactions, as mentioned earlier, acetic acid is a common choice.
Reaction temperature is another critical parameter. Palladium-catalyzed one-pot syntheses of benzofurans are often carried out at elevated temperatures, typically between 80–110 °C, with microwave irradiation sometimes being used to improve yields. organic-chemistry.org For some copper-catalyzed reactions, room temperature is sufficient, offering a milder and more energy-efficient process. researchgate.net However, increasing the temperature does not always lead to better outcomes and can sometimes result in lower yields. researchgate.net
Table 2: Effect of Solvent and Temperature on Benzofuran Synthesis
| Reaction Type | Solvent | Temperature (°C) | Effect on Yield/Selectivity |
| Palladium-catalyzed enolate arylation | Toluene | 80-110 | Efficient for benzofuran formation. organic-chemistry.org |
| Copper-catalyzed cyclization | DMSO | Room Temp. - High | Varies with specific reaction; high temp not always beneficial. researchgate.net |
| Bromination | Acetic Acid | Room Temp. | Good for regioselective bromination of activated rings. |
Catalyst Systems and Loading
The choice of catalyst and its loading are crucial for the efficiency of many synthetic routes to benzofurans.
Palladium Catalysts : In palladium-catalyzed reactions, the selection of the phosphine (B1218219) ligand is critical. For the one-pot synthesis of benzofurans via enolate arylation, rac-DTBPB (rac-1,2-bis(di-tert-butylphosphino)benzene) was identified as the optimal ligand. organic-chemistry.org Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used palladium source. nih.gov
Copper Catalysts : Copper iodide (CuI) and copper bromide (CuBr) are frequently used in the synthesis of benzofuran derivatives. nih.govresearchgate.net In some cases, a co-catalyst system, such as palladium and copper iodide, is employed, particularly in Sonogashira coupling reactions followed by cyclization. nih.gov The catalyst loading needs to be optimized; for instance, lower amounts of copper catalyst (10-30 mol%) can lead to longer reaction times and lower yields compared to higher loadings (e.g., 50 mol%). researchgate.net
Acid Catalysts : Brønsted acids like triflic acid and acetic acid, as well as Lewis acids such as iron chloride, have been used to catalyze the ring-closing reactions to form the benzofuran scaffold. nih.gov
Table 3: Catalyst Systems for Benzofuran Synthesis
| Catalyst | Ligand/Co-catalyst | Reaction Type |
| Pd(OAc)₂ | rac-DTBPB | Enolate Arylation/Cyclization organic-chemistry.org |
| CuI | - | Cyclization of alkynes nih.gov |
| (PPh₃)PdCl₂ | CuI | Sonogashira Coupling/Cyclization nih.gov |
| Ni(OTf)₂ | 1,10-phenanthroline | Nucleophilic Addition nih.gov |
| Triflic Acid | - | Ring-closing reaction nih.gov |
| Acetic Acid | - | Heterocyclic ring formation nih.gov |
Additives and Reagents (e.g., Acids, Bases)
Additives and reagents such as acids and bases play a pivotal role in facilitating the desired transformations and neutralizing intermediates.
Bases : In many synthetic routes, a base is required to facilitate deprotonation or to neutralize acidic byproducts. Sodium tert-butoxide has been found to be an effective base in palladium-catalyzed enolate arylation. organic-chemistry.org Potassium carbonate is a common choice for reactions involving salicylaldehydes and α-haloesters. Triethylamine is another organic base used in various benzofuran syntheses.
Acids : As mentioned, both Brønsted and Lewis acids can act as catalysts. In one-pot procedures that involve a final acid-catalyzed cyclization, the choice of acid is important. Polyphosphoric acid (PPA) is a strong acid that can promote cyclization reactions. wuxiapptec.com
Other Reagents : In certain copper-catalyzed reactions, a reductant like sodium ascorbate (B8700270) is used in conjunction with the copper catalyst. researchgate.net Additives like silver triflimide (AgNTf₂) have been shown to favor the formation of 3-ethoxycarbonyl benzofuran in a Rh(III)-catalyzed reaction. orgsyn.org
Green Chemistry Considerations (e.g., Deep Eutectic Solvents)
In the pursuit of more sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like benzofurans. A significant development in this area is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives, such as Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. Their negligible volatility, non-flammability, biodegradability, and potential for recyclability make them environmentally benign media for organic reactions.
Research has demonstrated the successful application of DESs in the synthesis of benzofuran derivatives. One notable approach involves a one-pot, three-component reaction of o-hydroxy aldehydes, amines, and terminal alkynes using a copper iodide (CuI) catalyst in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.govacs.org This method provides an eco-friendly pathway to produce a variety of 3-aminobenzofuran derivatives, which are structural analogues of this compound. The reaction proceeds efficiently in this green medium, often resulting in good to excellent yields (70–91%). acs.orgresearchgate.net The use of DES is a key feature of this environmentally friendly methodology, which also benefits from an easy workup procedure. researchgate.net It has been observed that salicylaldehydes bearing electron-donating groups tend to produce higher yields of the target benzofuran derivatives under these conditions. acs.org
The proposed mechanism for this synthesis in DES involves the formation of an iminium ion, followed by the nucleophilic attack of a copper acetylide intermediate. Subsequent intramolecular cyclization and isomerization lead to the final benzofuran product. nih.govacs.org This strategy highlights the potential of deep eutectic solvents to serve as effective and sustainable reaction media for the construction of the benzofuran core structure.
| Parameter | Conventional Solvents (e.g., DMF, Toluene) | Deep Eutectic Solvents (e.g., ChCl:EG) |
|---|---|---|
| Environmental Impact | Often volatile, flammable, and toxic | Low volatility, non-flammable, biodegradable, recyclable |
| Catalyst System | Various, including Palladium and Copper complexes | Copper Iodide (CuI) researchgate.net |
| Reaction Type | Multi-step, one-pot | One-pot, three-component synthesis acs.orgresearchgate.net |
| Typical Yields | Variable | Good to excellent (70-91%) acs.org |
| Workup Procedure | Can be complex, involving extractions | Generally simpler researchgate.net |
Advanced Synthetic Techniques (e.g., Ultrasound, Microwave Irradiation)
To enhance reaction rates, improve yields, and reduce energy consumption, advanced synthetic techniques such as ultrasound and microwave irradiation are being explored for the synthesis of benzofuran scaffolds. These non-conventional energy sources can significantly accelerate chemical transformations compared to classical heating methods.
Ultrasound irradiation, in particular, has proven to be a powerful tool in the synthesis of various benzofuran derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates. This technique has been successfully employed for the one-pot synthesis of 2-substituted benzofurans. nih.govresearchgate.net For instance, a sequential C-C coupling and C-O bond-forming reaction to create benzofurans can be performed efficiently under ultrasonic irradiation. researchgate.net This methodology offers advantages such as faster reaction times, higher yields, and often milder reaction conditions than conventional methods. researchgate.net
Studies have shown that ultrasound-assisted synthesis is applicable to a range of benzofuran-containing molecules, including benzofuran-appended oxadiazoles (B1248032) and 2-benzylidenebenzofuran-3(2H)-ones. researchgate.netnih.gov Researchers have reported that conventional methods for synthesizing these compounds often require much longer reaction times and result in lower yields compared to the ultrasonic-assisted approach. semanticscholar.org The use of ultrasound provides a more energy-efficient and rapid pathway to these valuable heterocyclic structures. researchgate.net While a specific protocol for the ultrasound-assisted synthesis of this compound is not detailed, the successful application of this technique for a wide variety of substituted benzofurans suggests its high potential for the synthesis of the target molecule and its analogues.
| Feature | Conventional Heating Methods | Ultrasound-Assisted Methods |
|---|---|---|
| Reaction Time | Longer semanticscholar.org | Significantly reduced researchgate.net |
| Reaction Yield | Often lower semanticscholar.org | Generally higher researchgate.net |
| Energy Input | Bulk heating of the reaction mixture | Localized energy through acoustic cavitation |
| Reaction Conditions | May require higher temperatures | Often proceeds at lower temperatures researchgate.net |
| Applicability | Standard for many organic syntheses | Proven for 2-substituted benzofurans, oxadiazoles, etc. nih.govresearchgate.netnih.gov |
Chemical Reactivity and Transformations of Ethyl 4 Bromobenzofuran 3 Carboxylate and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions of the Benzofuran (B130515) Core
The benzofuran ring system possesses a dual nature. The furan (B31954) ring is inherently electron-rich and susceptible to electrophilic attack, while the benzene (B151609) ring, influenced by both the fused furan and the bromo substituent, can undergo substitution reactions.
Reactivity Towards Electrophiles (e.g., Friedel-Crafts)
Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. In benzofurans, the furan ring is generally more reactive towards electrophiles than the benzene ring. Attack typically occurs preferentially at the C2 position due to the formation of a more stable cationic intermediate where the positive charge is stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com
However, in Ethyl 4-bromobenzofuran-3-carboxylate, the C2 position is part of the furan ring structure and adjacent to the C3 position which bears a strong electron-withdrawing ethyl carboxylate group (-COOEt). This ester group deactivates the furan ring towards electrophilic attack. Consequently, electrophilic substitution is more likely to occur on the benzene portion of the molecule.
The regiochemical outcome of substitution on the benzene ring is directed by the existing substituents: the bromine atom at C4 and the fused furan ring system.
Bromo Group (-Br): The bromine atom is a deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. It directs incoming electrophiles to the positions ortho (C5) and para (C7) to itself.
Fused Furan Ring: The oxygen atom of the furan ring directs electrophiles to the C7 position (para to the oxygen).
Considering these combined effects, electrophilic substitution on this compound is predicted to occur predominantly at the C7 position, and to a lesser extent, the C5 position. Friedel-Crafts acylation, a classic electrophilic aromatic substitution, would require a Lewis acid catalyst (e.g., AlCl₃) and an acyl chloride or anhydride. researchgate.net While this reaction is synthetically useful for introducing ketone functionalities, the deactivating nature of both the bromo and carboxylate groups means that forcing conditions may be required. nih.gov
Nucleophilic Additions and Substitutions
Nucleophilic attack on the benzofuran core itself is uncommon unless the ring is activated by specific substituents. More relevant for this compound is nucleophilic aromatic substitution (SNAr) at the C4 position, replacing the bromine atom.
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org In the target molecule, the ethyl carboxylate group is at the C3 position, which is meta to the C4-bromo group. This position does not allow for direct resonance stabilization of the negative charge onto the ester group.
Coupling Reactions
The carbon-bromine bond at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Cross-Coupling Reactions for Poly-substituted Benzofurans
The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.gov this compound can be readily coupled with various aryl or vinyl boronic acids or their esters to generate 4-aryl or 4-vinylbenzofuran derivatives. These reactions are known for their high functional group tolerance and generally proceed under mild conditions with high yields. mdpi.commdpi.com
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 | High |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | Good |
Note: This table presents typical conditions for Suzuki-Miyaura reactions based on analogous aryl bromides. Yields are generalized as "Good" (typically 60-85%) or "High" (typically >85%). Specific results would require experimental validation.
Other Transition-Metal-Mediated Cross-Coupling Processes
Beyond the Suzuki reaction, the 4-bromo substituent enables a variety of other important cross-coupling transformations.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like ethyl acrylate (B77674) would yield a cinnamate-type derivative at the 4-position.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for introducing alkynyl substituents onto the benzofuran scaffold.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It allows for the synthesis of 4-aminobenzofuran derivatives, which would be difficult to prepare by other methods like SNAr. nih.gov
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 4-Styrylbenzofuran |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-(Phenylethynyl)benzofuran |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-Morpholinobenzofuran |
Note: This table illustrates common conditions for various cross-coupling reactions with aryl bromides. The specific substrates, catalysts, and conditions can be varied to optimize the reaction.
Transformations of the Ester Moiety
The ethyl carboxylate group at the C3 position is a versatile functional handle that can be converted into a range of other functionalities, including carboxylic acids, alcohols, and amides.
Hydrolysis (Saponification): The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid (4-bromobenzofuran-3-carboxylic acid) under basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture) followed by acidic workup. This carboxylic acid can then serve as a precursor for other derivatives. nih.gov
Reduction: The ester can be reduced to a primary alcohol, (4-bromobenzofuran-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether are typically required for this transformation. masterorganicchemistry.combyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic addition of hydride to the carbonyl carbon, followed by elimination of the ethoxide and a second hydride addition to the intermediate aldehyde. ic.ac.uk
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this reaction can be slow. A more common approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent (e.g., DCC, EDC). Alternatively, direct amidation of the ester can be facilitated by certain catalysts or by conversion to a more reactive acyl intermediate. nih.govmdpi.com
Hydrolysis to Carboxylic Acids
The ester functional group in this compound can be readily converted to its corresponding carboxylic acid, 4-bromobenzofuran-3-carboxylic acid, through hydrolysis. This transformation is a fundamental reaction and can be achieved under either acidic or basic conditions. chemistrysteps.comwikipedia.org
Base-Catalyzed Hydrolysis (Saponification): This is the more common and often more efficient method for ester hydrolysis. chemistrysteps.com The reaction, known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically with heating. researchgate.net The process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. chemistrysteps.comyoutube.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.
Acid-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water. wikipedia.orgyoutube.com This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comwikipedia.org To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com
| Reaction | Reagents and Conditions | Product |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ (workup) | 4-bromobenzofuran-3-carboxylic acid |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat, Excess H₂O | 4-bromobenzofuran-3-carboxylic acid |
Amidation and Hydrazinolysis Reactions
The ester group of this compound can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry and materials science.
Amidation: The direct reaction of the ester with an amine to form an amide is generally slow. A more common approach is a two-step process where the ester is first hydrolyzed to the carboxylic acid (as described in 3.3.1), which is then coupled with an amine. nih.gov This coupling is typically facilitated by activating agents or coupling reagents that convert the carboxylic acid into a more reactive intermediate. Another method involves the direct conversion of the ester to an amide, for example by heating the ester with an amine in the presence of a suitable catalyst.
Hydrazinolysis: Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol (B145695) with heating. connectjournals.com This reaction replaces the ethoxy group (-OEt) with a hydrazinyl group (-NHNH₂) to yield 4-bromobenzofuran-3-carbohydrazide. connectjournals.com This carbohydrazide (B1668358) derivative is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.net
| Reaction | Reagent(s) | Product |
| Amidation (via carboxylic acid) | 1. Hydrolysis to acid 2. Amine (R-NH₂), Coupling agent | N-substituted-4-bromobenzofuran-3-carboxamide |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 4-bromobenzofuran-3-carbohydrazide |
Functional Group Interconversions on the Bromine Atom
The bromine atom at the C4 position of the benzofuran ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form biaryl structures and is tolerant of a wide range of functional groups. Reacting this compound with various arylboronic acids can generate a library of 4-arylbenzofuran derivatives.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org It provides a direct method for the vinylation of the benzofuran core at the C4 position.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). It is a highly reliable method for synthesizing aryl alkynes.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Arylbenzofuran |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinylbenzofuran |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | 4-Alkynylbenzofuran |
Ring-Opening and Ring-Closing Reactions
The benzofuran scaffold, while aromatic, can participate in reactions that alter its core structure through ring-opening or serve as a foundation for further ring-closing (annulation) reactions.
Ring-Opening Reactions: The cleavage of the C-O bond within the furan ring of benzofurans is a challenging but synthetically valuable transformation that leads to functionalized phenol (B47542) derivatives. researchgate.netresearchgate.net These reactions often require transition metal catalysis, with nickel-based systems being particularly effective. chinesechemsoc.orgacs.orgresearchgate.net For instance, nickel-catalyzed reductive ring-opening can be achieved with various coupling partners, including alkyl halides and silanes, cleaving the endocyclic C-O bond to yield (E)-o-alkenylphenols. chinesechemsoc.orgacs.orgchinesechemsoc.org These transformations proceed under relatively mild conditions and tolerate various functional groups. chinesechemsoc.org
Ring-Closing Reactions: Derivatives of this compound can be used to construct more complex, fused heterocyclic systems. While direct ring-closing involving the parent molecule is less common, its derivatives can undergo intramolecular cyclization. For example, after functionalization at the C3 or C4 positions, intramolecular Heck reactions or other cyclization strategies can be employed. researchgate.net A general strategy for synthesizing substituted benzofurans involves an isomerization-ring-closing metathesis (RCM) approach starting from 1-allyl-2-allyloxybenzenes, highlighting a pathway to construct the benzofuran ring itself. organic-chemistry.org Furthermore, palladium-catalyzed ring closure of precursors like aryl o-bromobenzyl ketones is a straightforward route to 2-arylbenzofurans. nih.gov
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Ester Hydrolysis: The mechanisms for ester hydrolysis are well-established. slideshare.net In base-catalyzed hydrolysis (BAC2 mechanism), a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the base. youtube.com In acid-catalyzed hydrolysis (AAC2 mechanism), the carbonyl oxygen is first protonated by the acid catalyst, activating the ester toward nucleophilic attack by water. chemistrysteps.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the alcohol to yield the carboxylic acid.
Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki-Miyaura coupling is generally understood to involve three key steps: libretexts.orgwikipedia.orgchemrxiv.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzofuran, forming an organopalladium(II) intermediate. libretexts.orgwikipedia.org This is often the rate-determining step. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. wikipedia.orgresearchgate.net
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgchemrxiv.org
Nickel-Catalyzed Ring-Opening: Mechanistic studies, including DFT calculations, on the nickel-catalyzed ring-opening of benzofurans have provided significant insight. acs.orgchemrxiv.org For reactions involving silanes, the mechanism is proposed to proceed via Ni-H insertion and subsequent β-O elimination to achieve the formal C-O bond activation, rather than through a direct oxidative addition of the Ni(0) into the C-O bond. acs.org In nickel-catalyzed borylation reactions that cleave the C-O bond, DFT studies suggest that the base activates the diboron (B99234) reagent, and the classical reductive elimination step may be better described as a ring-contracting nucleophilic attack. chemrxiv.orgchemrxiv.org
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and spatial arrangement of atoms within a molecule. For Ethyl 4-bromobenzofuran-3-carboxylate, a full suite of NMR experiments, including one-dimensional and two-dimensional techniques, provides unambiguous evidence for its structure.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the aromatic protons on the benzofuran (B130515) ring system and the aliphatic protons of the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for assigning each proton to its specific position.
The aromatic region typically displays signals for the proton on the furan (B31954) ring (H-2) and the three protons on the benzene (B151609) ring (H-5, H-6, and H-7). The ethyl group gives rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively, due to spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| Data not available in searched resources | - | - | Aromatic & Furan Protons (H-2, H-5, H-6, H-7) |
| Data not available in searched resources | Quartet | - | -OCH₂CH₃ |
Detailed experimental values for chemical shifts and coupling constants were not available in the public search results.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum reveals resonances for the carbonyl carbon of the ester, the carbons of the benzofuran fused ring system, and the two carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom; for instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the attached oxygen atoms.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| Data not available in searched resources | C=O (Ester Carbonyl) |
| Data not available in searched resources | Aromatic & Furan Carbons (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) |
| Data not available in searched resources | -OCH₂CH₃ |
Specific experimental chemical shift values were not available in the public search results.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5/H-6 and H-6/H-7) and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is used to assign each carbon signal based on the chemical shift of the proton attached to it. For example, it would link the H-2 signal to the C-2 signal and the signals of the ethyl group protons to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations from the protons of the ethyl group to the ester carbonyl carbon (C=O) would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents.
While the synthesis of this compound has been described with the use of these 2D NMR techniques for structural confirmation, the specific correlation data is not detailed in publicly available sources.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound, and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₉BrO₃), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass for this formula, distinguishing it from other potential compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity for the molecular ion.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|
Specific experimental mass-to-charge ratio values were not available in the public search results.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can aid in structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethyl ester functionality, leading to the formation of a stable benzofuroyl cation. Analysis of these fragments helps to confirm the presence and connectivity of the different parts of the molecule.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the ester group and the substituted benzofuran core.
The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ethyl ester, which is anticipated to appear in the range of 1735-1715 cm⁻¹. The conjugation of the carbonyl group with the benzofuran ring system typically shifts this absorption to a lower wavenumber compared to a simple aliphatic ester (which appears around 1750-1735 cm⁻¹). vscht.cz
Another key region is the C-O stretching of the ester group, which characteristically shows two or more bands between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.cz Specifically, the C-O-C asymmetric and symmetric stretching vibrations are expected in this fingerprint region. For similar ethoxycarbonyl groups, a distinct absorption band is often observed around 1250-1230 cm⁻¹. docbrown.infolibretexts.org
Vibrations associated with the aromatic and furan rings include C-H and C=C stretching. Aromatic C-H stretching vibrations typically result in weak to medium bands just above 3000 cm⁻¹, while the C-H stretching of the ethyl group's CH₂ and CH₃ would appear just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹). docbrown.info Aromatic C=C stretching vibrations are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| >3000 | Aromatic C-H | Stretch | Weak to Medium |
| <3000 | Aliphatic C-H (ethyl) | Stretch | Medium |
| 1735-1715 | Ester C=O | Stretch | Strong |
| 1600-1450 | Aromatic C=C | Stretch | Medium to Weak |
| 1300-1000 | Ester C-O | Stretch | Strong |
| 600-500 | C-Br | Stretch | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzofuran ring system constitutes a significant chromophore. The electronic spectrum of this compound is expected to show characteristic absorption bands in the UV region.
Benzofuran itself exhibits absorption maxima around 245 nm, 275 nm, and 282 nm. The presence of the bromo and ethoxycarbonyl substituents on this ring system is expected to modify the absorption profile. The ethoxycarbonyl group, being a π-electron-withdrawing group, and the bromine atom, with its lone pairs of electrons, will interact with the benzofuran π-system, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. Similar conjugated systems often show absorption maxima well above 250 nm, extending into the 300-350 nm range. Without experimental data, the precise λmax values cannot be determined.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Although no specific crystal structure data has been published for this compound, data from a closely related isomer, Ethyl 5-bromo-1-benzofuran-2-carboxylate, can provide some insight into the expected molecular geometry. nih.gov
For the 5-bromo isomer, the benzofuran fused-ring system was found to be nearly planar. nih.gov It is highly probable that the 4-bromobenzofuran-3-carboxylate isomer would also adopt a largely planar conformation to maximize π-system conjugation. The ethyl carboxylate group may be slightly twisted out of the plane of the benzofuran ring. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potential π–π stacking between the aromatic rings of adjacent molecules. nih.gov
Definitive crystallographic parameters, such as the crystal system, space group, and unit cell dimensions, can only be determined through experimental single-crystal X-ray diffraction analysis.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 5-bromo-1-benzofuran-2-carboxylate |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in modern chemistry for investigating molecular structures, properties, and reactivity without the need for laboratory experiments. Among the most widely used methods is Density Functional Theory (DFT), which balances computational cost with high accuracy, making it suitable for studying relatively complex organic molecules like Ethyl 4-bromobenzofuran-3-carboxylate.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the molecular properties of benzofuran (B130515) derivatives. researchgate.netrsc.org Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), which has been shown to provide reliable results for the geometries and vibrational frequencies of related compounds like 1-benzofuran-2-carboxylic acid. researchgate.net
The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For the benzofuran core, DFT calculations confirm a planar structure. researchgate.net
While specific optimized parameters for this compound are not available, data from the closely related 1-benzofuran-2-carboxylic acid , calculated using the DFT B3LYP/6-31G(d,p) method, provide valuable insights into the expected bond lengths and angles of the core benzofuran ring system. researchgate.net The bromine atom at the C4 position and the ethyl carboxylate group at the C3 position will induce minor changes in the geometry of the benzene (B151609) and furan (B31954) rings, respectively, due to electronic and steric effects.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Calculated Value | Parameter | Calculated Value |
| O1-C2 | 1.365 | C9-O1-C2 | 106.1 |
| C2-C3 | 1.378 | O1-C2-C3 | 111.4 |
| C3-C4 | 1.428 | C2-C3-C4 | 105.9 |
| C4-C9 | 1.396 | C3-C4-C9 | 107.8 |
| C2-C7 | 1.446 | C4-C9-O1 | 108.8 |
| C7=O8 | 1.218 | C2-C7=O8 | 125.1 |
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally signifies a more reactive molecule. emerald.comphyschemres.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.312 |
| ELUMO | -2.795 |
| Energy Gap (ΔE) | 3.517 |
DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. emerald.comingentaconnect.com Theoretical ¹H-NMR data for the analog BBFA show good correlation with experimental values. emerald.com For this compound, this method could predict the chemical shifts for the aromatic protons on the benzofuran ring, which would be influenced by the position of the bromine and ester groups, as well as the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.
| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |
|---|---|---|
| Aromatic H (near Br) | 7.79 | 8.04 / 7.94 |
| Aromatic H (benzofuran) | 8.21 | 9.31 / 8.87 |
Vibrational Modes: DFT can also compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the C=O stretching of the ester, C-O stretching of the ester and furan ring, C-Br stretching, and various vibrations of the aromatic system. Data from 1-benzofuran-2-carboxylic acid illustrates typical assignments for the core structure. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3754 | Carboxylic acid O-H stretch |
| ν(C-H) | 3210 | Aromatic C-H stretch |
| ν(C=O) | 1791 | Carbonyl C=O stretch |
| ν(C=C) | 1644 | Aromatic C=C stretch |
| ν(C-O) | 1252 | Carboxylic acid C-O stretch |
Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. dergipark.org.tr These descriptors, rooted in conceptual DFT, include chemical potential (μ), hardness (η), softness (ς), and the electrophilicity index (ω). emerald.comresearchgate.net
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (ς): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons, indicating its propensity to act as an electrophile.
Calculations for the analog BBFA provide a quantitative assessment of its reactivity profile. emerald.com A molecule with a high electrophilicity index is a good electron acceptor and is susceptible to attack by nucleophiles.
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.553 |
| Chemical Hardness (η) | 1.758 |
| Global Electrophilicity (ω) | 5.901 |
| Chemical Softness (ς) | 0.568 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. wolfram.comresearchgate.net It is invaluable for identifying reactive sites for electrophilic and nucleophilic attack. ingentaconnect.com In an MEP map, regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the carbonyl group and the furan ring. These sites represent the primary centers for nucleophilic character. Conversely, positive potential (blue) would be located on the hydrogen atoms, particularly those of the ethyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. The bromine atom's electronegativity would also create a region of distinct electrostatic potential on the molecular surface. emerald.comwalisongo.ac.id
Density Functional Theory (DFT) Calculations for Molecular Properties
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules. These in silico methods provide insights into the binding modes and affinities of ligands, thereby guiding the design and development of new therapeutic agents. For derivatives of the benzofuran scaffold, such as this compound, these studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity.
Prediction of Binding Interactions with Biological Targets
Molecular docking is a primary tool for predicting how a ligand like this compound might bind to a protein target. This process involves computationally placing the ligand into the binding site of a receptor and evaluating the stability of the resulting complex, typically using a scoring function.
Research on various benzofuran derivatives has shown their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. For instance, benzofuran-appended 4-aminoquinazoline hybrids have been investigated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.gov Similarly, novel benzofuran-1,3,4-oxadiazoles have been studied as potential inhibitors of M. tuberculosis Polyketide Synthase 13. nih.gov Molecular docking studies for these related compounds help to identify key interactions and predict the binding affinity, which is often expressed as a docking score in kcal/mol. nih.govfrontiersin.org
While specific docking studies on this compound are not extensively detailed in the available literature, the principles can be applied to predict its interactions with various targets. A hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active sites of known benzofuran targets. The results would predict the most favorable binding pose and provide a preliminary assessment of its inhibitory potential.
Table 1: Examples of Biological Targets for Benzofuran Derivatives Investigated via Molecular Docking
| Biological Target | PDB ID | Investigated Benzofuran Derivative Class | Reference |
| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Not Specified | Benzofuran-aminoquinazolines | nih.gov |
| M. tuberculosis Polyketide Synthase 13 | Not Specified | Benzofuran-1,3,4-oxadiazoles | nih.gov |
| Tubulin | 1SA0 | Organotin(IV) carboxylates | frontiersin.org |
| Bovine Serum Albumin (BSA) | Not Specified | 4-Nitrophenyl functionalized benzofurans | nih.gov |
| Lanosterol 14α-demethylase (C. albicans) | Not Specified | 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | mdpi.com |
Ligand-Protein Interaction Analysis
Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein is conducted. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In studies of similar benzofuran compounds, these interactions are crucial for their biological activity. For example, in the case of 1,3,4-substituted-thiadiazole derivatives investigated for anticancer activity, molecular modeling has highlighted the role of the core moiety in forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov The analysis of interactions for benzofuran-1,3,4-oxadiazoles with the Pks13 enzyme revealed strong binding interactions within the enzyme's active site, comparable to known inhibitors. nih.gov
For this compound, one could hypothesize the following potential interactions based on its structure:
The ester group's carbonyl oxygen could act as a hydrogen bond acceptor.
The benzofuran ring system provides a planar, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.
The bromine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Conformational Analysis and Dynamics
While docking provides a static picture of the ligand-protein interaction, both molecules are flexible in reality. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the flexibility of the ligand and the protein, providing a more dynamic and realistic view of the binding process.
Conformational analysis of this compound would involve identifying its low-energy conformations, which are the most likely to be biologically active. The planarity of the benzofuran ring is a key structural feature. nih.gov MD simulations can then be used to study the stability of the ligand-protein complex over time, revealing how the interactions evolve and how the ligand and protein adapt to each other. Such simulations were employed to study benzofuran-1,3,4-oxadiazoles, providing deeper insights into their binding stability with the target enzyme. nih.gov
In Silico Structure-Activity Relationship (SAR) Derivations
In silico Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a series of compounds and their biological activity using computational methods. These studies are essential for optimizing lead compounds to improve their potency and selectivity.
For benzofuran derivatives, SAR analyses have revealed key structural features that influence their activity. For instance, in a series of 5-bromobenzofuran-oxadiazole compounds, the presence of the 5-bromo moiety was found to enhance binding affinity to the Pks13 enzyme compared to analogues without it. nih.gov Further modifications, such as the addition of methyl or fluorine groups to an attached phenyl ring, were also shown to significantly impact binding. nih.gov
An in silico SAR study for a series of analogues of this compound would involve systematically modifying different parts of the molecule and computationally predicting the effect of these changes on binding affinity. Key areas for modification could include:
Position of the bromine atom: Moving the bromine to other positions on the benzene ring could alter the electronic properties and steric interactions.
The ester group: Replacing the ethyl ester with other alkyl groups or converting it to an amide or carboxylic acid would change the hydrogen bonding capacity and polarity.
Substitutions on the benzofuran ring: Adding various substituents at available positions could probe the steric and electronic requirements of the binding site.
These computational predictions help to prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process. nih.govscispace.com
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to build mathematical models to predict the biological activity of compounds based on their physicochemical properties or structural features, known as molecular descriptors.
QSAR models are developed by creating a dataset of compounds with known activities and calculating a large number of molecular descriptors for each. Statistical methods are then used to identify the descriptors that are most correlated with activity and to build a predictive model. Such models have been developed for various classes of compounds to predict properties like MEK inhibitory activity and oral bioavailability. nih.govscispace.com
For a series of benzofuran carboxylates, a QSAR study could be undertaken to predict their activity against a specific target. This would involve:
Data Collection: Assembling a set of benzofuran derivatives with experimentally measured biological activity.
Descriptor Calculation: Computing various descriptors for each molecule, such as topological indices, electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).
Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to develop an equation that relates the descriptors to the activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds.
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent analogues.
An extensive review of scientific literature reveals a significant gap in the biological and pharmacological investigation of this compound. Despite the interest in benzofuran derivatives within medicinal chemistry, specific in vitro studies on the enzyme inhibition and receptor binding properties of this particular compound are not available in the public domain.
Research into the effects of this compound on key enzymatic targets has not been documented. Specifically, there are no published in vitro assay results for its potential inhibitory activity against acetylcholinesterase (AChE), carbonic anhydrase, DNA gyrase, or chorismate mutase. Furthermore, investigations into its interaction with other relevant enzymes such as topoisomerase I, farnesyl transferase, or LSD1 have not been reported.
Similarly, the area of receptor binding and protein interaction for this compound remains unexplored. There are no available studies detailing its affinity for specific biological receptors or its potential to interact with various proteins, which would be crucial for understanding its mechanism of action and potential therapeutic applications.
Consequently, due to the absence of research data in these specified areas, a detailed article on the biological and pharmacological investigations of this compound, as per the requested outline, cannot be generated at this time. Further experimental research is required to elucidate the biochemical properties and potential pharmacological profile of this compound.
Biological and Pharmacological Investigations Mechanistic and Target Focused
Receptor Binding and Protein Interaction Studies
Ligand-Protein Binding Affinity Determination
The initial step in characterizing a compound's biological activity involves determining its ability to bind to protein targets. While specific binding affinity data for Ethyl 4-bromobenzofuran-3-carboxylate is not documented in the available literature, several biophysical techniques are routinely used for this purpose.
One common method is fluorescence spectroscopy , which can be used to measure the quenching of intrinsic protein fluorescence (e.g., from tryptophan residues) upon ligand binding. This allows for the calculation of dissociation constants (kD), which indicate the strength of the interaction. For instance, a study on 4-nitrophenyl-functionalized benzofurans used this technique to determine their binding affinity to bovine serum albumin (BSA), a model protein for drug-carrier interactions. nih.gov In that study, the monofuran derivative (BF1) showed a high affinity with a kD of 28.4 ± 10.1 nM. nih.gov
Another powerful approach is circular dichroism (CD) spectroscopy , which can reveal changes in the secondary structure of a protein upon ligand binding. nih.govnih.gov In the aforementioned study of benzofuran (B130515) derivatives, CD spectroscopy demonstrated that the binding of the compounds altered the secondary structure of BSA, suggesting a direct interaction. nih.govnih.gov
Computational methods, such as molecular docking , are also employed to predict the binding modes and affinities of a ligand to a protein's active site. nih.gov These in silico studies can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding further experimental validation. nih.gov
| Methodology | Principle | Example Compound | Target Protein | Reported Finding (Illustrative) | Reference |
|---|---|---|---|---|---|
| Fluorescence Spectroscopy | Measures quenching of intrinsic protein fluorescence upon ligand binding to calculate dissociation constant (kD). | 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | High affinity with kD = 28.4 ± 10.1 nM. | nih.gov |
| Circular Dichroism (CD) Spectroscopy | Detects changes in protein secondary structure upon ligand interaction. | 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Binding altered the protein's secondary structure and thermal stability. | nih.govnih.gov |
| Molecular Docking (In Silico) | Computationally predicts the preferred orientation and binding energy of a ligand within a protein's active site. | 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Predicted preferential binding within a hydrophobic pocket of the protein. | nih.gov |
In Vitro Studies of Molecular Mechanisms of Action
Once a target is identified, in vitro studies are conducted to elucidate the molecular mechanism by which the compound exerts its effect. While no studies have specifically detailed the mechanism for this compound, research on other small molecules provides a framework for such investigations. For example, if a compound were identified as an antiviral agent, studies would focus on how it obstructs viral protein function.
Research into novel antiviral agents often involves cell-based assays to measure the inhibition of the virus's cytopathic effect (CPE). For instance, a study on an indole-3-carboxylic acid derivative tested its ability to inhibit the replication of the SARS-CoV-2 virus in Vero E6 cell cultures, finding that it completely inhibited viral replication at a concentration of 52.0 μM. nih.gov Similar assays could determine if this compound possesses antiviral properties. Further mechanistic studies might investigate which part of the viral life cycle is inhibited, such as entry, replication, or egress. For example, ethyl 3-hydroxyhexanoate (B1247844) was found to be a potent antiviral compound that acts at the step of viral RNA replication against Coxsackievirus B. nih.gov
Cellular Pathway Modulation Studies (in vitro)
Induction of Apoptosis in Specific Cell Lines (in vitro)
A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Many studies have demonstrated that compounds containing a benzofuran or related heterocyclic core can trigger this process in cancer cells. Although this compound has not been specifically evaluated, its potential to induce apoptosis could be assessed using flow cytometry with Annexin V/Propidium Iodide staining in various cancer cell lines.
For example, a novel benzofuran-isatin conjugate was shown to induce apoptosis in a dose-dependent manner in colorectal cancer cell lines (HT29 and SW620). nih.gov Similarly, a study on an ethyl thiophene-3-carboxylate derivative found that it induced apoptosis in MCF-7 breast cancer cells, with a significant increase in the late apoptotic cell population. nih.gov These studies provide a strong rationale for investigating the pro-apoptotic potential of this compound.
| Compound Class | Specific Compound | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Benzofuran-Isatin Conjugate | 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | HT29 & SW620 (Colorectal Cancer) | Induced apoptosis in a dose-dependent manner. | nih.gov |
| Tetrahydrobenzo[b]thiophene | Acylated ester derivative (Compound 4) | MCF-7 (Breast Cancer) | Induced a significant 26.86% reduction in cell viability via apoptosis. | nih.gov |
| Coumarin-Quinolinone Hybrid | Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate | Ehrlich Ascites Carcinoma (EAC) | Showed significant apoptotic activity and decreased tumor cell viability by 100%. | researchgate.net |
| Thiazolidine-Carboxylic Acid Ester | (2RS,4R)-2-phenyl-3-propynoyl-thiazolidine-4-carboxylic acid ethyl ester | Liver Cancer Cells | Induced SubG1/G1 arrest and apoptosis. |
Modulation of Cellular Processes at a Mechanistic Level
Beyond inducing apoptosis, biologically active compounds can modulate various cellular processes. Mechanistic studies aim to pinpoint these effects. For instance, investigations into benzofuran derivatives have revealed their ability to inhibit specific enzymes that are critical for cell growth and survival. One study identified a 3,5-disubstituted benzofuran derivative that potently inhibited cyclin-dependent kinase 8 (CDK8), an enzyme involved in transcription regulation and oncogenesis. This inhibition was linked to the compound's ability to promote osteoblast differentiation.
Other cellular processes that could be modulated include autophagy, cell cycle progression, and signal transduction pathways. For example, while one ethyl carboxylate derivative was found to induce apoptosis, it did not significantly induce autophagy in MCF-7 cells, suggesting a specific mode of action. nih.gov In contrast, a different compound, ethyl-3,4-dihydroxybenzoate, was shown to induce both autophagy and apoptosis in esophageal squamous cell carcinoma cells. Determining which specific pathways are affected by this compound would be a key goal of its characterization.
Structure-Activity Relationship (SAR) Elucidation from Biological Data
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of analogues of this compound, researchers could determine how different functional groups and substitutions on the benzofuran ring affect its biological activity.
For example, in the development of benzofuran derivatives with osteoblast-promoting activity, SAR studies clarified that a 3,5-disubstituted benzofuran was a useful scaffold. researchgate.net Another SAR study on benzofuran-based anticancer agents found that the presence of an N-phenethyl carboxamide group significantly enhanced antiproliferative activity. For this compound, key modifications for an SAR study would include:
Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups to probe the size and nature of the binding pocket.
Modifying the bromine substituent: Replacing the bromine at the 4-position with other halogens (F, Cl) or with hydrogen, methoxy, or nitro groups to evaluate the electronic and steric effects on activity.
Substitution at other positions: Introducing substituents at other available positions on the benzene (B151609) ring to explore additional interaction points with a biological target.
By systematically analyzing the biological data from these analogues, a comprehensive SAR profile could be established, guiding the design of more potent and specific derivatives.
Correlation of Structural Modifications with Mechanistic Biological Activity
The biological activity of compounds derived from the benzofuran scaffold is intrinsically linked to the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies on various benzofuran derivatives reveal that specific modifications can significantly enhance or diminish their mechanistic action.
Halogenation of the benzofuran ring is a common strategy that has been shown to influence biological potency. nih.gov For instance, the introduction of bromine or chlorine atoms can modulate the electronic and lipophilic properties of the molecule, which may lead to improved interaction with biological targets. nih.gov A study on halogenated 3-benzofurancarboxylic acid derivatives found that such modifications were crucial for their antimicrobial effects. nih.gov Specifically, the presence of bromo- or chloro-acetyl groups at the C6 position, combined with a halogen at the C4 position, was associated with notable activity against Gram-positive bacteria and yeasts. nih.gov
Furthermore, the introduction of different heterocyclic moieties to the benzofuran core can result in varied biological outcomes. For example, linking a pyrazole (B372694) ring system to a benzofuran derivative has been shown to produce a higher antinociceptive effect compared to attaching a 1,3,4-thiadiazole (B1197879) ring. pharmatutor.org Conversely, the thiadiazole derivative of benzofuran demonstrated more potent anti-inflammatory activity. pharmatutor.org
Modifications at the C3 position of the benzofuran ring are also critical. Derivatives containing hydroxyurea (B1673989) fragments at this position have been identified as having potential anti-inflammatory activity through the inhibition of leukotriene synthesis. pharmatutor.org This highlights that the substituent at the C3 position, where the carboxylate group is located in the parent compound, is a key determinant of the mechanistic pathway.
Identification of Key Pharmacophores for Target Interaction
The benzofuran nucleus itself is considered a "privileged structure" or a core pharmacophore in medicinal chemistry due to its ability to interact with a wide range of biological targets. niscair.res.in The specific arrangement of the fused benzene and furan (B31954) rings provides a rigid, planar scaffold from which various functional groups can be oriented to engage with receptor sites or enzyme active sites.
Key structural features for target interaction often involve substituents at the C2 and C3 positions. Earlier SAR studies have indicated that substitutions at the C2 position, such as esters or other heterocyclic rings, are frequently crucial for cytotoxic activity. nih.gov This suggests that groups at this position may be involved in critical binding interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein.
For antimicrobial activity, a distinct pharmacophoric pattern emerges from derivatives of 3-benzofurancarboxylic acid. The essential components can be described as:
The core benzofuran-3-carboxylate scaffold.
A hydroxyl group at the C5 position.
An acetyl group at the C6 position.
Halogen atoms, both on the benzene ring (e.g., C4 position) and on the C6-acetyl group.
In a series of methyl 3-benzofurancarboxylate derivatives, compounds featuring a hydroxyl group at C5 and a di-halogenated acetyl group at C6 demonstrated the most significant antimicrobial activity, indicating this specific substitution pattern is a key pharmacophore for inhibiting bacterial and fungal growth. nih.gov
Antimicrobial Activity Investigations (Mechanistic in vitro)
Derivatives of the benzofuran scaffold have been evaluated for their potential as antimicrobial agents, with several studies demonstrating in vitro efficacy against a range of pathogenic bacteria and fungi. jocpr.com
Antibacterial Spectrum and Potency (in vitro)
Investigations into the antibacterial properties of halogenated derivatives of 3-benzofurancarboxylic acid have revealed activity primarily against Gram-positive bacteria. nih.gov In one study, specific derivatives were tested against a panel of bacteria, showing inhibitory effects at moderate concentrations. The compounds demonstrated no significant activity against the tested Gram-negative rods (Escherichia coli, Pseudomonas aeruginosa). nih.gov
The Minimum Inhibitory Concentrations (MIC) for the most active compounds against susceptible Gram-positive bacteria are detailed below. nih.gov
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Staphylococcus aureus | 100 |
| Staphylococcus epidermidis | 100 | |
| Bacillus subtilis | 50 | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV) | Staphylococcus aureus | 200 |
| Staphylococcus epidermidis | 200 | |
| Bacillus subtilis | 100 | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Staphylococcus aureus | 100 |
| Staphylococcus epidermidis | 100 | |
| Bacillus subtilis | 50 |
Antifungal Efficacy (in vitro)
The same series of halogenated 3-benzofurancarboxylic acid derivatives was also screened for antifungal activity against pathogenic yeasts. nih.gov Two of the compounds exhibited inhibitory activity against Candida species, which are common causes of opportunistic fungal infections. The antifungal activity was observed at a concentration of 100 μg/mL. nih.gov Other studies have also confirmed the potential of different benzofuran derivatives as antifungal agents. pharmatutor.orgnih.gov
The in vitro antifungal efficacy of the most potent compounds is summarized in the following table. nih.gov
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Candida albicans | 100 |
| Candida parapsilosis | 100 | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Candida albicans | 100 |
| Candida parapsilosis | 100 |
Antiviral Activity (e.g., SARS-CoV-2 protein interaction)
The benzofuran scaffold is present in a wide variety of compounds that have demonstrated broad biological activities, including anti-infective properties against viruses. nih.govnih.gov For example, certain 2-substituted benzofurans have been investigated as inhibitors of the HIV-1 reverse transcriptase. pharmatutor.org
In the context of the SARS-CoV-2 pandemic, significant research has focused on identifying small molecule inhibitors that target key viral proteins essential for replication, such as the 3C-like protease (3CLpro), also known as the main protease (Mpro). nih.gov This cysteine protease is a primary target for antiviral drug development due to its crucial role in processing viral polyproteins. nih.govnih.gov While various chemical scaffolds, such as N-substituted isatin (B1672199) compounds, have been identified as potent inhibitors of SARS-CoV-2 3CLpro, specific studies detailing the interaction of this compound or its direct derivatives with SARS-CoV-2 proteins are not extensively reported in the current scientific literature. However, the known antiviral potential of the broader benzofuran class suggests that its derivatives could be explored for this purpose. nih.gov
Potential Applications in Advanced Materials and Chemical Science
Utilization as Synthetic Intermediates for Complex Molecule Synthesis
The reactivity of the bromine atom and the ethyl carboxylate group on the benzofuran (B130515) scaffold of Ethyl 4-bromobenzofuran-3-carboxylate makes it a valuable tool for synthetic chemists. These functional groups provide handles for a variety of chemical transformations, allowing for the construction of intricate molecular frameworks.
Precursor for Natural Product Synthesis (e.g., Taiwanschirin)
One of the notable applications of bromobenzofuran derivatives, closely related to this compound, is in the total synthesis of complex natural products. The Taiwanschirins, a family of natural products with a highly complex ortho-peri-fused researchgate.netrsc.orgresearchgate.net cyclooctabenzofuran skeleton, present a formidable synthetic challenge. nih.gov The synthesis of the core structure of these molecules requires the strategic introduction of substituents on the benzofuran ring.
In a synthetic approach towards the Taiwanschirin family, a key step involves the formation of a peri-bromobenzofuran intermediate. nih.gov This is achieved through a multi-step sequence starting from 3-bromophenol (B21344). The synthesis involves the protection of the phenolic hydroxyl group, followed by a directed ortho-lithiation and formylation to introduce an aldehyde group. Subsequent reaction with ethyl diazoacetate furnishes the desired peri-bromobenzofuran core structure. nih.gov This strategy highlights the importance of having a bromine atom on the benzene (B151609) ring of the benzofuran system, a feature present in this compound, for enabling key bond-forming reactions like intramolecular Heck cyclizations to construct the challenging eight-membered ring of the Taiwanschirins. nih.gov
Building Block for Novel Heterocyclic Systems
The inherent reactivity of the bromobenzofuran scaffold makes this compound an excellent starting material for the synthesis of a diverse array of novel heterocyclic systems. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position. Furthermore, the benzofuran ring itself can undergo various transformations, leading to the formation of fused heterocyclic systems.
For instance, benzofuran derivatives are utilized in the synthesis of triazole-fused bicyclic heterocycles. hpu2.edu.vn The synthesis of novel benzofuran-bearing 1,2,4-triazole (B32235) derivatives has been described, showcasing the utility of the benzofuran moiety as a scaffold for constructing more complex heterocyclic architectures with potential biological activities. hpu2.edu.vn The general strategy often involves the conversion of a functional group on the benzofuran ring to a reactive intermediate that can then undergo cyclization with a suitable partner to form the new heterocyclic ring.
The versatility of the benzofuran core is further demonstrated by its use in the synthesis of a variety of other fused systems. Research has shown that functionalized benzofurans can be precursors to compounds like nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazoles. hpu2.edu.vn These examples underscore the role of compounds like this compound as key building blocks in the exploration of new chemical space and the development of novel heterocyclic compounds with potentially interesting properties.
Chemical Probes for Biological Research
While research on this compound as a specific chemical probe is not extensively documented, the broader class of benzofuran derivatives has shown significant promise in this area. Chemical probes are essential tools for dissecting complex biological processes, and the fluorescent properties of many benzofuran derivatives make them attractive candidates for the development of such probes. nih.govrsc.org
Benzofuran-based fluorescent probes have been developed for the detection of biologically relevant species. For example, a novel triphenylamine-benzofuran derived fluorescent probe, TBF-SS, was successfully developed for detecting hydrogen polysulfide (H₂Sₙ) in tea samples and for intracellular imaging. nih.gov This probe exhibited high sensitivity, selectivity, and a rapid response, demonstrating the potential of the benzofuran scaffold in creating effective molecular sensors. nih.gov The fluorescence of such probes can be modulated by their interaction with the target analyte, providing a detectable signal.
The development of fluorescent probes often involves the strategic modification of a core fluorophore to introduce a recognition site for the target molecule. The benzofuran structure, with its tunable electronic properties, serves as a versatile platform for such modifications. nih.gov While direct studies on this compound for this purpose are limited, its structure could potentially be elaborated to incorporate specific binding motifs, thereby generating novel chemical probes for various biological targets. The bromine atom could serve as a handle for introducing functionalities that modulate the probe's fluorescent properties or its affinity for a particular biological molecule.
Applications in Materials Science
The unique electronic and structural characteristics of the benzofuran ring system have led to its exploration in the field of materials science, particularly in the development of organic electronic materials and high-performance polymers.
Precursors for Organic Photovoltaics and Field-Effect Transistors
Benzofuran and its derivatives are being investigated as building blocks for organic semiconductors due to their rigid, planar structure and good charge transport properties. researchgate.netnih.gov These characteristics are crucial for the performance of organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). The benzofuran moiety can be incorporated into conjugated polymers and small molecules to tune their electronic properties, such as their energy levels and absorption spectra, to better match the requirements of these devices. researchgate.netrsc.orgtdl.org
Research on benzodifuran (BDF)-based photovoltaic materials has shown that the furan-based fused aromatic unit offers promising photoelectric properties. rsc.org The enhanced quinoid character, dense packing, and low steric hindrance of BDF-based materials contribute to improved photovoltaic efficiency. rsc.org Similarly, oligomers end-capped with benzofuran moieties have been synthesized and studied for their application in OFETs, with some derivatives exhibiting p-type semiconductor activity. researchgate.net
While specific studies detailing the use of this compound as a direct precursor in OPVs or OFETs are not widely available, its structure possesses the key benzofuran core. The bromine atom offers a site for further functionalization, such as the introduction of electron-donating or -withdrawing groups, which is a common strategy for tuning the properties of organic semiconductors. The ethyl carboxylate group could also be modified to alter the solubility and processing characteristics of the resulting materials.
| Material Class | Key Properties of Benzofuran Core | Potential Role of this compound |
| Organic Photovoltaics (OPVs) | Planar structure, good charge transport, tunable electronic properties. rsc.orgnih.gov | Precursor for synthesizing larger conjugated molecules with tailored energy levels. |
| Organic Field-Effect Transistors (OFETs) | Rigidity, potential for high charge carrier mobility. researchgate.net | Building block for novel organic semiconductors with potentially high performance. |
Components in Polymer Synthesis (e.g., polyamides, polyarylates, polybenzimidazoles, polyesters)
Benzofuran derivatives are recognized as valuable synthons in polymer chemistry. researchgate.net The benzofuran moiety can be incorporated into the backbone of various polymers to enhance their thermal stability and other physical properties. The rigid nature of the benzofuran ring can impart stiffness to the polymer chain, leading to materials with high glass transition temperatures and improved mechanical strength.
The synthesis of high-performance polymers such as polyamides, polyarylates, polybenzimidazoles, and polyesters can potentially utilize benzofuran-based monomers. researchgate.net For example, the cationic polymerization of benzofuran itself has been shown to produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. nih.gov
This compound possesses two reactive sites that could be exploited for polymerization. The ethyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in polycondensation reactions with diamines or diols to form polyamides or polyesters, respectively. The bromine atom could potentially be used in coupling reactions to form carbon-carbon bonds in the polymer backbone. The incorporation of the benzofuran unit into these polymer structures is expected to result in materials with enhanced thermal and mechanical properties.
| Polymer Type | Potential Synthetic Route Involving this compound | Expected Properties |
| Polyamides | Hydrolysis of the ester to a carboxylic acid, followed by polycondensation with a diamine. | High thermal stability, rigidity. |
| Polyarylates | Hydrolysis of the ester to a carboxylic acid, followed by polycondensation with a bisphenol. | Good mechanical strength, high glass transition temperature. |
| Polybenzimidazoles | Modification of the carboxylate group and reaction with a tetraamine. | Excellent thermal and chemical resistance. |
| Polyesters | Hydrolysis of the ester to a carboxylic acid, followed by polycondensation with a diol. | Improved thermal stability compared to aliphatic polyesters. |
Absence of Direct Evidence for this compound in Dye-Sensitized Solar Cell Applications
Despite a thorough investigation into the applications of "this compound" in the field of advanced materials and chemical science, particularly in its use for dyes in industrial and scientific applications such as dye-sensitized solar cells (DSSCs), there is a notable lack of specific research findings directly implicating this compound in the synthesis of such dyes.
Extensive searches of scientific literature and chemical databases did not yield any specific examples of dyes derived from this compound. Consequently, no detailed research findings, photophysical data, or performance metrics in DSSCs for dyes synthesized from this specific precursor could be identified.
While the benzofuran scaffold, in general, is a known structural motif in various organic functional materials, including dyes for DSSCs, the scientific community has not published research that specifically utilizes this compound as a starting material or key intermediate for these applications. Cross-coupling reactions such as Suzuki, Heck, and Sonogashira are common methods for the synthesis of complex organic molecules, including D-π-A (Donor-π-Acceptor) dyes used in solar cells. However, no studies were found that apply these methods to this compound for the explicit purpose of creating dyes for DSSCs.
Therefore, a data table summarizing the performance of dyes derived from this compound cannot be generated due to the absence of the necessary source data in the available scientific literature.
Future Research Directions and Challenges
Development of More Sustainable and Scalable Synthetic Methodologies
The advancement of organic synthesis is increasingly driven by the need for environmentally benign and economically viable processes. Future research on Ethyl 4-bromobenzofuran-3-carboxylate should prioritize the development of sustainable and scalable synthetic routes. Current methods for creating the benzofuran (B130515) core often rely on transition-metal-catalyzed reactions. While effective, these can involve expensive, toxic, and difficult-to-remove metal catalysts.
A promising avenue is the use of heterogeneous catalysts, such as palladium-on-carbon (Pd/C), which can be easily recovered by filtration and reused multiple times, reducing cost and waste. chemistryviews.org Research into metal-free cyclization reactions, potentially mediated by hypervalent iodine reagents, also offers a greener alternative to traditional metal-catalyzed methods. organic-chemistry.org Furthermore, exploring one-pot synthesis protocols that minimize intermediate purification steps can significantly improve process efficiency and reduce solvent consumption. nih.gov, researchgate.net The scalability of any new synthetic route is a critical challenge, ensuring that laboratory-scale innovations can be translated into larger, industrial production without significant loss of yield or purity. nih.gov
Exploration of Novel Reactivity and Functionalization Pathways
The structure of this compound offers multiple sites for chemical modification, making it an ideal scaffold for creating diverse molecular libraries. The bromine atom at the C4 position and the ethyl carboxylate group at the C3 position are prime targets for functionalization.
Future work should focus on leveraging the bromine atom for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of aryl, alkyl, and amino groups. researchgate.net This would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies. hw.ac.uk Additionally, direct C-H functionalization at other positions on the benzofuran ring is an appealing strategy to introduce complexity efficiently. hw.ac.uk The ester group at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the chemical space accessible from this starting material. Investigating the reactivity of the furan (B31954) ring itself towards electrophilic substitution or cycloaddition reactions could also unveil novel transformation pathways. researchgate.net
Advanced Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding how a molecule interacts with its biological target is fundamental to drug discovery. For derivatives of this compound, advanced mechanistic studies are required to elucidate these interactions at a molecular level. Techniques such as fluorescence spectroscopy can be employed to study the binding of these compounds to model proteins like bovine serum albumin (BSA), providing quantitative data on binding affinities and quenching mechanisms. encyclopedia.pub, nih.gov
Computational molecular docking is a powerful tool to predict the binding modes of benzofuran derivatives within the active sites of specific protein targets, such as kinases or enzymes. researchgate.net, nih.gov These studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. mdpi.com For instance, docking studies on other benzofuran derivatives have shown crucial hydrogen bond interactions with residues like Gln167 and Arg97 in sirtuin 2 (SIRT2). mdpi.com Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.gov These computational insights, when combined with experimental validation, provide a detailed picture of the molecular basis of biological activity.
Rational Design of New Derivatives with Tuned Biological Specificity
The rational design of new molecules based on the this compound scaffold is a key objective for future research. This process relies heavily on understanding the structure-activity relationships (SAR) of benzofuran derivatives. nih.gov, nih.gov Studies have shown that the nature and position of substituents on the benzofuran ring are critical for biological activity. nih.gov For example, halogen substitutions are often associated with enhanced cytotoxic properties in anticancer research. nih.gov
The design process involves modifying the core structure to optimize interactions with a specific biological target while minimizing off-target effects. This can be achieved by creating hybrid molecules that combine the benzofuran core with other pharmacologically active moieties. researchgate.net, researchgate.net The goal is to develop derivatives with high potency and selectivity for their intended target, which could range from enzymes like VEGFR-2 in cancer therapy to protein targets in neurodegenerative diseases. researchgate.net
Table 1: Example Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives
| Modification Site | Substituent Type | Impact on Activity (Example) | Reference(s) |
|---|---|---|---|
| C2 Position | Ester or Heterocyclic Ring | Often crucial for cytotoxic activity | nih.gov |
| C4 Position | Halogen (e.g., Fluorine) | Can increase potency and hydrophobic interactions | nih.gov |
| C5 Position | Hydroxyl, Halogen, Amino | Closely related to antibacterial activity | nih.gov |
This table is a generalized summary based on the benzofuran class and is intended to guide future rational design for derivatives of this compound.
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental synthesis and computational modeling is crucial for accelerating the discovery of novel compounds. nih.gov Future research on this compound and its derivatives should fully integrate these approaches. Computational tools can be used for in silico screening of virtual libraries of derivatives, predicting their biological activity, and assessing their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.net, jazindia.com, nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed molecules with their biological activity, allowing for the prediction of the potency of unsynthesized compounds. researchgate.net The most promising candidates identified through these computational methods can then be prioritized for chemical synthesis and experimental testing. africanjournalofbiomedicalresearch.com This iterative cycle of design, prediction, synthesis, and testing significantly streamlines the drug discovery process, saving time and resources. jazindia.com, researchgate.net
Table 2: Common Computational Tools in Benzofuran Drug Design
| Computational Method | Application | Purpose | Reference(s) |
|---|---|---|---|
| Molecular Docking | Lead Identification & Optimization | Predicts binding mode and affinity to a protein target. | researchgate.net, nih.gov |
| 3D-QSAR | Predictive Modeling | Generates models to predict the biological activity of new molecules. | researchgate.net |
| ADMET Prediction | Drug-Likeness Assessment | Predicts pharmacokinetic and toxicity properties of compounds in silico. | researchgate.net, nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
